Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate
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Overview
Description
Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate is a complex organic compound that features a unique cyclopropane-fused indazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cycloaddition of α-substituted α-diazomethylphosphonates with arynes to form the indazole ring . The difluoromethyl group can be introduced via a radical-mediated decarboxylative C(sp^3)-N cross-coupling reaction . The final step involves esterification to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of efficient catalysts for the cross-coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the difluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indazole derivatives.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where indazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and has similar biological activity.
Benzovindiflupyr: Another compound with a difluoromethyl group, used as a fungicide.
Uniqueness
Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate is unique due to its cyclopropane-fused indazole structure, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through an analysis of its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H14F2N2O2
- Molecular Weight : 250.25 g/mol
- IUPAC Name : this compound
This structure features a difluoromethyl group and a tetrahydrocyclopropane moiety, which are significant for its biological activity.
Research indicates that compounds similar in structure to this compound often exhibit inhibition of specific enzymes or pathways associated with cancer progression or inflammatory responses. The difluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability.
Anticancer Properties
Several studies have reported on the anticancer properties of related compounds. For instance:
- A study demonstrated that indazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Another investigation highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives exhibit anti-inflammatory activities:
- Research has shown that certain indazole-based compounds can reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
- A case study involving a related compound indicated a reduction in inflammation markers in animal models treated with the compound .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a controlled experiment involving various indazole derivatives, this compound was tested against MCF-7 breast cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Inflammation Model
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema and inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C13H16F2N2O2 |
---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetate |
InChI |
InChI=1S/C13H16F2N2O2/c1-2-19-10(18)6-17-12-8(11(16-17)13(14)15)4-3-7-5-9(7)12/h7,9,13H,2-6H2,1H3 |
InChI Key |
FOHOVOXERBIAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCC3C2C3)C(=N1)C(F)F |
Origin of Product |
United States |
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